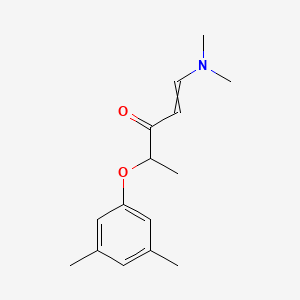
2,3-ジフェニルキノキサリン-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylquinoxaline-5-carboxylic acid, also known as DPQ or 2,3-diphenylquinoxaline-5-carboxylic acid, is a synthetic organic compound with a wide range of uses in scientific research. It is a white crystalline solid with a melting point of 203-205°C and boiling point of 441-443°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. DPQ is used in a variety of research applications, including as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals.
科学的研究の応用
生物活性
キノキサリン系化合物、特に2,3-ジフェニルキノキサリン誘導体は重要な生物活性物質です . これらの化合物は、抗真菌、抗菌、抗ウイルス、抗微生物など、いくつかの顕著な薬理学的効果を示します . キノキサリン誘導体は、様々な治療用途があり、癌細胞、エイズ、植物ウイルス、統合失調症の治療に用いられる薬剤の重要な構成要素となっています .
抗癌および抗増殖活性
キノキサリン誘導体は、その抗癌および抗増殖活性を調べるために合成され、試験されてきました . これらの化合物は、癌細胞の増殖を阻害する上で有望な結果を示しています .
抗菌活性
キノキサリン誘導体は、強い抗菌活性を示します . これらの化合物は、幅広い微生物に効果があり、新規抗菌薬の開発において貴重な存在となっています .
抗けいれん活性
一部のキノキサリン誘導体は、抗けいれん活性を示すことが明らかになっています . これは、てんかんなどの疾患の治療薬の開発のための潜在的な候補であることを意味します .
抗結核活性
キノキサリン誘導体は、結核菌(Mycobacterium tuberculosis)に対して有効であることが示されています . これは、抗結核薬の開発における潜在的な用途を示唆しています .
抗マラリア活性
キノキサリン誘導体は、その抗マラリア活性を調べるために合成され、試験されてきました . これらの化合物は、マラリアの原因となる寄生虫であるマラリア原虫(Plasmodium falciparum)の増殖を阻害する上で有望な結果を示しています .
抗リーシュマニア活性
キノキサリン誘導体は、抗リーシュマニア活性を示すことが証明されています . これらの化合物は、リーシュマニア寄生虫によって引き起こされるリーシュマニア症の治療薬の開発のための潜在的な可能性を秘めています .
抗HIV活性
キノキサリン誘導体は、抗HIV活性を示しています . これらの化合物は、HIVウイルスの複製を阻害するため、抗HIV薬の開発のための潜在的な候補となっています .
作用機序
Target of Action
The primary target of 2,3-diphenylquinoxaline-5-carboxylic Acid is α-glucosidase . This enzyme is found in the digestive system and participates in the body’s carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .
Mode of Action
2,3-diphenylquinoxaline-5-carboxylic Acid interacts with α-glucosidase, inhibiting its activity . This inhibition is achieved through competitive binding, where the compound competes with the substrate for the active site of the enzyme .
Biochemical Pathways
By inhibiting α-glucosidase, 2,3-diphenylquinoxaline-5-carboxylic Acid affects the carbohydrate metabolism pathway . This results in a decrease in the conversion rate of oligosaccharides and disaccharides into monosaccharides, thereby reducing the amount of glucose absorbed into the bloodstream .
Result of Action
The inhibition of α-glucosidase by 2,3-diphenylquinoxaline-5-carboxylic Acid leads to a reduction in postprandial hyperglycemia . This is beneficial for managing and controlling type II diabetes, a chronic metabolic disorder characterized by persistent hyperglycemia .
生化学分析
Biochemical Properties
2,3-Diphenylquinoxaline-5-carboxylic Acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing substrate access . This interaction is essential for its potential use in managing conditions like diabetes, where inhibition of carbohydrate metabolism can help regulate blood glucose levels.
Cellular Effects
2,3-Diphenylquinoxaline-5-carboxylic Acid affects various cellular processes, including cell cycle regulation and apoptosis. Studies have shown that this compound can induce G0/G1 phase cell cycle arrest and promote apoptosis in certain cancer cell lines . These effects are mediated through its influence on cell signaling pathways and gene expression, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2,3-Diphenylquinoxaline-5-carboxylic Acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like α-glucosidase by occupying the enzyme’s active site, thus blocking substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Diphenylquinoxaline-5-carboxylic Acid can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2,3-Diphenylquinoxaline-5-carboxylic Acid in animal models are dose-dependent. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
2,3-Diphenylquinoxaline-5-carboxylic Acid is involved in several metabolic pathways, primarily through its interaction with enzymes like α-glucosidase. By inhibiting this enzyme, the compound affects the metabolic flux of carbohydrates, leading to altered levels of metabolites such as glucose . This interaction is crucial for its potential use in managing metabolic disorders.
Transport and Distribution
Within cells and tissues, 2,3-Diphenylquinoxaline-5-carboxylic Acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2,3-Diphenylquinoxaline-5-carboxylic Acid is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for its function and effectiveness in various cellular processes.
特性
IUPAC Name |
2,3-diphenylquinoxaline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMBOCHRTYBBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378019 |
Source


|
| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90833-20-8 |
Source


|
| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)






![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)


